molecular formula C25H19F3N2O5 B2667021 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888456-21-1

3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2667021
CAS No.: 888456-21-1
M. Wt: 484.431
InChI Key: QJEJCAHKLJKSRX-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxybenzamido group, a trifluoromethoxyphenyl group, and a benzofuran-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of Ethoxybenzamido Group: The ethoxybenzamido group can be attached through an amide bond formation reaction between the carboxamide intermediate and 4-ethoxyaniline.

    Incorporation of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline and an appropriate leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new amides or ethers.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-ethoxybenzamido)-N-(4-(fluoromethoxy)phenyl)benzofuran-2-carboxamide: Similar structure with a fluoromethoxy group instead of a trifluoromethoxy group.

    3-(4-ethoxybenzamido)-N-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5/c1-2-33-17-11-7-15(8-12-17)23(31)30-21-19-5-3-4-6-20(19)34-22(21)24(32)29-16-9-13-18(14-10-16)35-25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJCAHKLJKSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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